molecular formula C17H19NO3 B4028827 3-[(3,5-dimethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one

3-[(3,5-dimethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one

Cat. No.: B4028827
M. Wt: 285.34 g/mol
InChI Key: KETSVDDDHPUALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-dimethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones This compound is characterized by the presence of a chromenone core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring

Scientific Research Applications

3-[(3,5-dimethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Without specific studies, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could involve studying the biological activity of this compound, as both piperidine and chromen-2-one moieties are found in various bioactive compounds . Additionally, studies could be conducted to optimize the synthesis of this compound and improve its yield and purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-dimethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one typically involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.

    Introduction of the Piperidine Group: The 3,5-dimethylpiperidin-1-yl group can be introduced through a nucleophilic substitution reaction. This involves reacting the chromenone core with 3,5-dimethylpiperidine in the presence of a suitable catalyst such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-dimethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of catalysts like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophilic groups replacing the piperidine group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,5-dimethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one is unique due to its chromenone core structure combined with the 3,5-dimethylpiperidin-1-yl carbonyl group

Properties

IUPAC Name

3-(3,5-dimethylpiperidine-1-carbonyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11-7-12(2)10-18(9-11)16(19)14-8-13-5-3-4-6-15(13)21-17(14)20/h3-6,8,11-12H,7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETSVDDDHPUALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3,5-dimethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one
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3-[(3,5-dimethylpiperidin-1-yl)carbonyl]-2H-chromen-2-one
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